molecular formula C18H25N5O B7142841 N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide

N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide

Cat. No.: B7142841
M. Wt: 327.4 g/mol
InChI Key: NEKYEFWTYHVSAC-UHFFFAOYSA-N
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Description

N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a phenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide typically involves the reaction of an aryl-substituted pyrazole with a piperazine derivative. One common method includes the use of potassium tetrachloroplatinate as a catalyst, followed by the reaction with a pyrazole-containing ligand . The reaction conditions often involve refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide
  • N-[2-(3-ethylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide
  • N-[2-(3-methylpyrazol-1-yl)phenyl]-4-methylpiperazine-1-carboxamide

Uniqueness

N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the pyrazole and piperazine rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-14(2)21-10-12-22(13-11-21)18(24)19-16-6-4-5-7-17(16)23-9-8-15(3)20-23/h4-9,14H,10-13H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKYEFWTYHVSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2NC(=O)N3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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